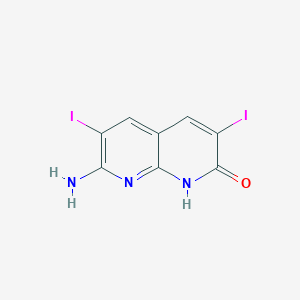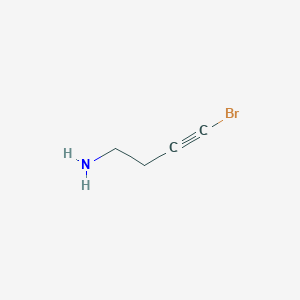![molecular formula C18H22N2O2 B12614843 N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide CAS No. 918432-35-6](/img/structure/B12614843.png)
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide typically involves the reaction of 4-aminobenzylamine with cyclohexyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified using column chromatography . Another method involves the use of furan-2-carboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 4-aminobenzylamine and cyclohexylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aminophenyl group.
Wissenschaftliche Forschungsanwendungen
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The furan-2-carboxamide moiety can participate in π-π stacking interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is unique due to its combination of an aminophenyl group, a cyclohexyl group, and a furan-2-carboxamide moiety. This unique structure imparts distinct chemical properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
918432-35-6 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-[(4-aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c19-15-10-8-14(9-11-15)13-20(16-5-2-1-3-6-16)18(21)17-7-4-12-22-17/h4,7-12,16H,1-3,5-6,13,19H2 |
InChI-Schlüssel |
CVQCKPHZPAFUOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(CC2=CC=C(C=C2)N)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



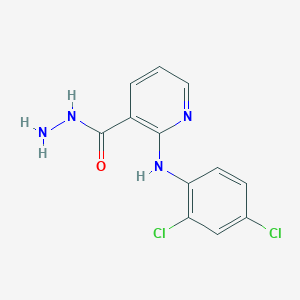
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
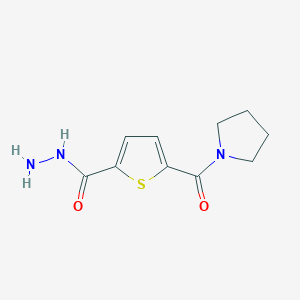
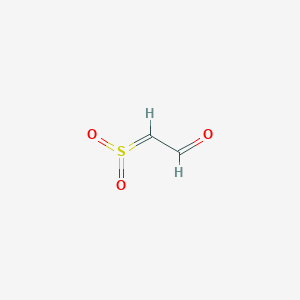

![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)

